2,4-Imidazolidinedione, 5-[(5-nitro-2-furanyl)methylene]-
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Overview
Description
2,4-Imidazolidinedione, 5-[(5-nitro-2-furanyl)methylene]- is a synthetic compound known for its antibacterial properties. It is commonly used in the treatment of urinary tract infections due to its effectiveness against a broad spectrum of bacteria. The compound is also known by its chemical name, nitrofurantoin, and has been widely studied for its pharmacological and chemical properties .
Preparation Methods
The synthesis of 2,4-Imidazolidinedione, 5-[(5-nitro-2-furanyl)methylene]- typically involves the reaction of 1-aminohydantoin sulfate with 5-nitro-2-furaldehyde diacetate . This reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods often involve large-scale synthesis using similar reaction conditions, with additional steps to purify and crystallize the final product .
Chemical Reactions Analysis
2,4-Imidazolidinedione, 5-[(5-nitro-2-furanyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form reactive intermediates that inactivate bacterial ribosomal proteins.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s activity.
Substitution: The compound can undergo substitution reactions, particularly at the nitro group, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2,4-Imidazolidinedione, 5-[(5-nitro-2-furanyl)methylene]- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-Imidazolidinedione, 5-[(5-nitro-2-furanyl)methylene]- involves its reduction by bacterial nitroreductases to form reactive intermediates. These intermediates inactivate bacterial ribosomal proteins and other macromolecules, inhibiting vital biochemical processes such as protein synthesis, aerobic energy metabolism, DNA synthesis, RNA synthesis, and cell wall synthesis . This broad-based mode of action helps prevent the development of bacterial resistance .
Comparison with Similar Compounds
2,4-Imidazolidinedione, 5-[(5-nitro-2-furanyl)methylene]- is unique compared to other similar compounds due to its specific antibacterial properties and its effectiveness in treating urinary tract infections. Similar compounds include:
Nitrofurazone: Another nitrofuran derivative with antibacterial properties.
Furazolidone: Used in the treatment of bacterial and protozoal infections.
Nifuroxazide: An antibacterial agent used to treat gastrointestinal infections.
These compounds share similar chemical structures but differ in their specific applications and effectiveness against various types of bacteria .
Properties
CAS No. |
392713-93-8 |
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Molecular Formula |
C8H5N3O5 |
Molecular Weight |
223.14 g/mol |
IUPAC Name |
5-[(5-nitrofuran-2-yl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C8H5N3O5/c12-7-5(9-8(13)10-7)3-4-1-2-6(16-4)11(14)15/h1-3H,(H2,9,10,12,13) |
InChI Key |
QFWCTABYNWDQLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=C2C(=O)NC(=O)N2 |
Origin of Product |
United States |
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